molecular formula C10H10N2O B2875425 7-amino-1-methyl-1,2-dihydroquinolin-2-one CAS No. 58336-25-7

7-amino-1-methyl-1,2-dihydroquinolin-2-one

Cat. No. B2875425
Key on ui cas rn: 58336-25-7
M. Wt: 174.203
InChI Key: AVDMUZYDWIASIX-UHFFFAOYSA-N
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Patent
US04064131

Procedure details

43.2 gm. of at least 98 percent pure 1,3-phenylene diamine (melting point: 60° to 62° C) and 100 ml of 10 percent acetic acid are placed in a sulfurizing flask equipped with an anchor bolt, reflux cooler, dripping funnel, thermometer and water bath. 35.2 gm. of diketene were allowed to drip into the reaction mixture over the course of about 20 minutes at room temperature. The reaction mixture was stirred during the addition. The temperature was allowed to rise with the aid of the reaction heat to 60° to 65° C. After completion of the addition of diketene, the reaction was allowed to continue for another hour at 60° to 65° C. After cooling to about 15° C. the resultant precipitate was separated out and dried under vacuum at 60° to 70° C until the precipitate reached a constant weight. 49.2 gm. of yellow, discolored 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline with a melting point of 268° to 269° C were obtained, which corresponded to a yield of 70.7 percent, based on the m-phenylene diamine. After a single recrystallization from dimethylformamide/H2O (1:1), the product was colorless and had a melting point of 274.6° to 275.4°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C=[C:10]1O[C:12](=[O:13])[CH2:11]1.[C:15](O)(=O)C>>[O:13]=[C:12]1[CH:11]=[CH:10][C:4]2[C:3](=[CH:2][C:1]([NH2:8])=[CH:6][CH:5]=2)[N:7]1[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Four
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred during the addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an anchor bolt
TEMPERATURE
Type
TEMPERATURE
Details
reflux cooler
CUSTOM
Type
CUSTOM
Details
to drip into the reaction mixture over the course of about 20 minutes at room temperature
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heat to 60° to 65° C
WAIT
Type
WAIT
Details
to continue for another hour at 60° to 65° C
CUSTOM
Type
CUSTOM
Details
was separated out
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° to 70° C until the precipitate

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C2=CC(=CC=C2C=C1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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